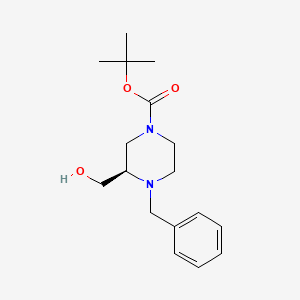
Aspartic acid, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido aspártico, N,N-dimetil-, es un derivado del ácido aspártico, un aminoácido que desempeña un papel crucial en la biosíntesis de proteínas. Este compuesto se caracteriza por la presencia de dos grupos metilo unidos al átomo de nitrógeno del grupo amino en el ácido aspártico. Es conocido por su participación en varios procesos bioquímicos y tiene aplicaciones significativas en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido aspártico, N,N-dimetil-, se puede sintetizar mediante varios métodos. Un enfoque común implica la adición de Michael de metilamina a fumarato de dimetilo. Esta reacción generalmente se lleva a cabo bajo condiciones controladas para garantizar que se obtenga el producto deseado . Otro método implica la metilación reductora del ácido aspártico utilizando formaldehído y un agente reductor como el cianoborohidruro de sodio .
Métodos de producción industrial: En entornos industriales, la producción de ácido aspártico, N,N-dimetil-, a menudo implica protocolos enzimáticos. Por ejemplo, se ha desarrollado un protocolo enzimático que utiliza una N-desmetilasa predicha de la bacteria Chloroflexi para la resolución quiral del ácido N-metil-D,L-aspártico . Este método es ventajoso debido a sus condiciones de reacción suaves y su alta especificidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido aspártico, N,N-dimetil-, sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para aplicaciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para oxidar el ácido aspártico, N,N-dimetil-, bajo condiciones controladas.
Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleófilos que se dirigen a los grupos carboxilo o amino del compuesto.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácido carboxílico, mientras que la reducción puede producir derivados N-metilados.
Aplicaciones Científicas De Investigación
El ácido aspártico, N,N-dimetil-, tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.
Industria: Se utiliza en la producción de productos farmacéuticos y como precursor en la síntesis de otros compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción del ácido aspártico, N,N-dimetil-, implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, actúa como agonista en uno de los subtipos del receptor de glutamato, modulando la homeostasis del calcio y los eventos neuroexcitatorios . Esta interacción es crucial para sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos.
Comparación Con Compuestos Similares
El ácido aspártico, N,N-dimetil-, se puede comparar con otros compuestos similares, como el ácido N-metil-D-aspártico (NMDA) y la N,N-dimetilglicina. Si bien el NMDA es conocido por su papel en los eventos neuroexcitatorios y como un potente agonista de un subtipo del receptor de glutamato, la N,N-dimetilglicina se estudia por sus posibles beneficios para mejorar el rendimiento físico y reducir la fatiga . Las características estructurales únicas del ácido aspártico, N,N-dimetil-, contribuyen a sus propiedades bioquímicas y aplicaciones específicas.
Compuestos similares:
- Ácido N-metil-D-aspártico (NMDA)
- N,N-dimetilglicina
- N-metilglicina (sarcosina)
El ácido aspártico, N,N-dimetil-, destaca por sus interacciones específicas con objetivos moleculares y sus posibles aplicaciones terapéuticas en neurología.
Propiedades
Número CAS |
2503-47-1 |
|---|---|
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-(dimethylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
Clave InChI |
AXWJKQDGIVWVEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


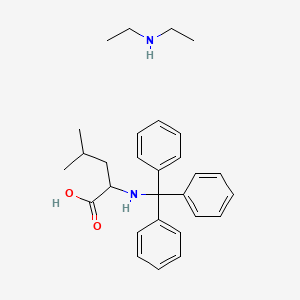
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)



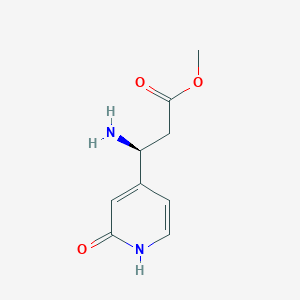

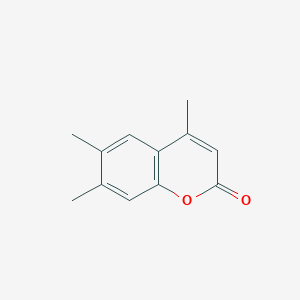

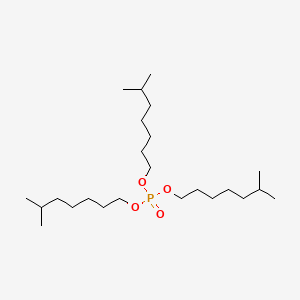
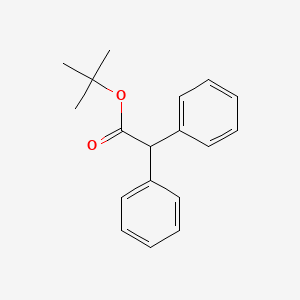
![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)
![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)
